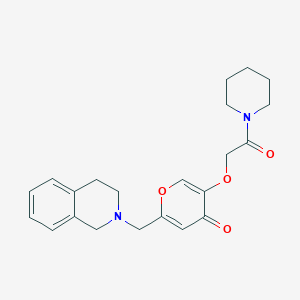
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one is a member of the pyranone class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C25H28N2O3 with a molecular weight of approximately 416.5 g/mol. The structure includes a pyranone moiety linked to an isoquinoline and piperidine derivative, which contributes to its biological activity.
1. Antimicrobial Activity
Research has indicated that pyranones exhibit antimicrobial properties. A study on similar compounds demonstrated significant antibacterial and antifungal activities against various pathogens, suggesting that the compound may possess comparable effects due to its structural similarities .
2. Anticancer Potential
Pyranones have been investigated for their anticancer properties. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation . The specific compound's ability to inhibit tumor growth and induce cell cycle arrest in various cancer models warrants further exploration.
3. Cytotoxicity
Cytotoxicity assays conducted on related pyranone compounds revealed moderate cytotoxic effects against cancer cell lines, indicating potential as a chemotherapeutic agent . The observed IC50 values suggest that while the compound exhibits activity, it may require optimization for enhanced efficacy.
4. Antioxidant Activity
The antioxidant capacity of pyranones is well-documented, with studies showing their ability to scavenge free radicals and reduce oxidative stress in cellular models . This property is crucial for preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways: The compound may interfere with signaling pathways such as PI3K/Akt and MAPK, which are critical in regulating cell growth and apoptosis.
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer effects of a series of pyranone derivatives, including our compound of interest. The results indicated that at concentrations ranging from 10 µM to 100 µM, the compound significantly reduced viability in breast cancer cell lines (MCF7), with an IC50 value determined at approximately 25 µM .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, derivatives similar to the target compound were tested against Staphylococcus aureus and Candida albicans. Results showed inhibition zones ranging from 12 mm to 20 mm at varying concentrations, suggesting effective antimicrobial activity .
Data Summary
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-20-12-19(14-23-11-8-17-6-2-3-7-18(17)13-23)27-15-21(20)28-16-22(26)24-9-4-1-5-10-24/h2-3,6-7,12,15H,1,4-5,8-11,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFZPIZKCPRJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














